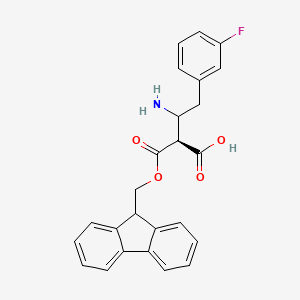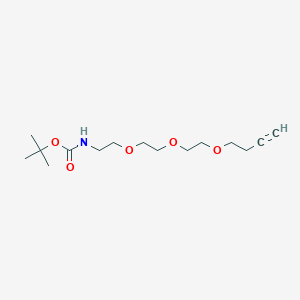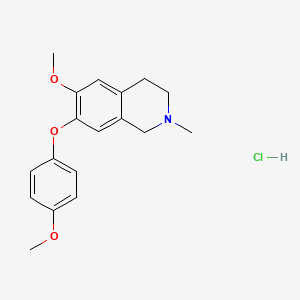![molecular formula C15H22O2S B14011665 Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate CAS No. 92595-31-8](/img/structure/B14011665.png)
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a sulfanyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate typically involves the reaction of 4-tert-butylbenzyl chloride with ethyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety, which can interact with cellular components and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(4-tert-butylphenyl)methylsulfinyl]acetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Ethyl 2-[(4-tert-butylphenyl)methylsulfonyl]acetate: Contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.
Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate: Similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Propiedades
Número CAS |
92595-31-8 |
|---|---|
Fórmula molecular |
C15H22O2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C15H22O2S/c1-5-17-14(16)11-18-10-12-6-8-13(9-7-12)15(2,3)4/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
RRYZLCLMLIAXOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)


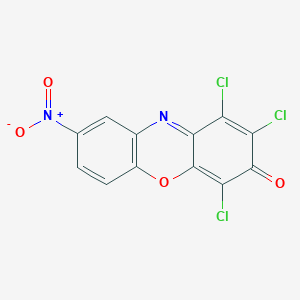
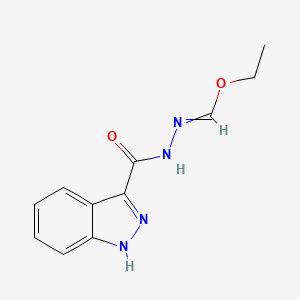
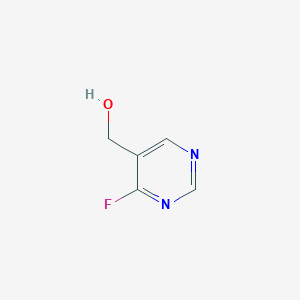
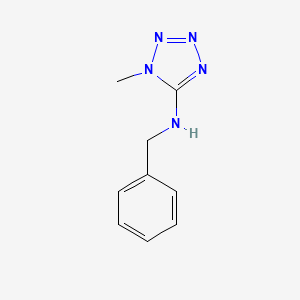
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

